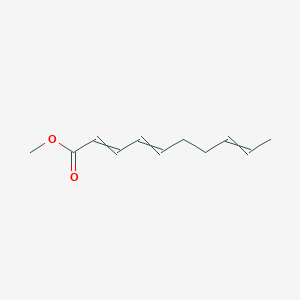

Methyl deca-2,4,8-trienoate

Description

Significance of Conjugated Polyunsaturated Esters in Organic Chemistry and Natural Product Research

Conjugated polyunsaturated esters are a significant subclass of polyunsaturated fatty esters where the double bonds are separated by a single carbon-carbon single bond. This arrangement of alternating single and multiple bonds creates a system of connected p-orbitals, leading to delocalized electrons across the conjugated system. wikipedia.org This delocalization imparts increased stability to the molecule. wikipedia.org

In organic chemistry, the conjugated system in these esters makes them versatile building blocks for the synthesis of more complex molecules. fiveable.me The presence of both an electron-withdrawing ester group and a conjugated π-system allows for a variety of chemical reactions, including both electrophilic and nucleophilic attacks. fiveable.me This reactivity is harnessed in various synthetic strategies to construct intricate molecular architectures.

In the realm of natural product research, conjugated polyunsaturated esters are frequently identified as key components of insect pheromones and signaling molecules in various organisms. Their specific stereochemistry is often crucial for their biological activity, highlighting the importance of precise synthetic methods to obtain specific isomers for ecological studies and potential applications in pest management.

Overview of Decatrienoate Isomers and their Stereochemical Diversity

Decatrienoate esters, which possess a ten-carbon chain with three double bonds, can exist as numerous stereoisomers. The geometry of each double bond can be either cis (Z) or trans (E), leading to a significant number of possible combinations. For instance, methyl 2,4,6-decatrienoate has eight possible geometric isomers. The synthesis of all eight of these isomers has been accomplished, demonstrating the complexity and richness of stereochemical diversity within this family of compounds. researchgate.net

The position of the double bonds along the carbon chain further adds to the isomeric diversity. For example, besides the 2,4,6-decatrienoate series, there are also 2,4,7-decatrienoate and 2,4,8-decatrienoate isomers, each with its own set of potential stereoisomers. ontosight.airesearchgate.net The specific arrangement and stereochemistry of these double bonds are critical determinants of the molecule's biological function.

Scope of Academic Inquiry into Methyl Deca-2,4,8-trienoate and Related Trienoic Esters

Research into this compound and its related trienoic esters is multifaceted. A significant area of investigation is their role as insect pheromones. For example, specific isomers of methyl deca-2,4,6-trienoate have been identified as aggregation or sex pheromones for various species of stink bugs. researchgate.nettandfonline.com This has spurred research into their synthesis to enable field studies for pest monitoring and control. researchgate.net

The synthesis of these compounds presents a considerable challenge due to the need for high stereoselectivity. Organic chemists have developed various strategies to control the geometry of the double bonds during synthesis, often employing sophisticated catalytic methods. nih.govpnas.orgpnas.org These synthetic efforts are crucial not only for confirming the structure of natural pheromones but also for providing sufficient quantities for biological testing and agricultural applications.

Furthermore, the study of these esters extends to their chemical properties, including their stability. For instance, some isomers are known to be thermally unstable and can readily isomerize when exposed to light, which has implications for their use in pheromone lures. researchgate.netmedchemexpress.com Academic inquiry also includes the spectroscopic characterization of these molecules to differentiate between various isomers. tandfonline.com

Interactive Data Table: Properties of Decatrienoate Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Isomeric Form | Natural Occurrence/Significance |

| This compound | C11H16O2 | 180.24 | (2E,4Z,8Z) | Pheromone component of the male dried bean beetle |

| Methyl (2E,4E,6Z)-deca-2,4,6-trienoate | C11H16O2 | 180.24 | (2E,4E,6Z) | Aggregation pheromone of the brown-winged green bug, Plautia stali researchgate.nettandfonline.commedchemexpress.com |

| Ethyl (2E,4Z,7Z)-deca-2,4,7-trienoate | C12H18O2 | 194.27 | (2E,4Z,7Z) | Used in the flavor and fragrance industry ontosight.ai |

| Methyl (2E,4Z,7Z)-2,4,7-decatrienoate | C11H16O2 | 180.24 | (2E,4Z,7Z) | Pheromone component of the male dried bean beetle researchgate.net |

| Methyl (E,Z,Z)-2,4,6-decatrienoate | C11H16O2 | 180.24 | (E,Z,Z) | Sex pheromone of the red-shouldered stink bug, Thyanta pallidovirens researchgate.net |

Structure

3D Structure

Properties

CAS No. |

652970-07-5 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

methyl deca-2,4,8-trienoate |

InChI |

InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,7-10H,5-6H2,1-2H3 |

InChI Key |

ZSJPJKHSGOTPAG-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCC=CC=CC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Deca 2,4,8 Trienoate and Its Stereoisomers

Strategic Approaches to Constructing Polyunsaturated Decatrienoate Frameworks

The synthesis of methyl deca-2,4,8-trienoate and its various stereoisomers requires precise methodologies for the controlled formation of multiple carbon-carbon double bonds within a ten-carbon ester framework. The strategic construction of these polyunsaturated systems often involves a combination of olefination reactions, oxidation methods, and rearrangement reactions to achieve the desired geometry and stereochemistry. These approaches are critical for accessing specific isomers that may have unique biological or material properties. The following sections detail several advanced synthetic methodologies that have been successfully employed or are highly relevant to the construction of these complex molecules.

Wittig-Type Olefination Reactions for Directed Double Bond Formation

The Wittig reaction is a cornerstone in organic synthesis for the creation of alkenes from carbonyl compounds and phosphonium ylides (Wittig reagents). masterorganicchemistry.comwikipedia.org This method is particularly valuable for constructing polyunsaturated systems like this compound due to its reliability in forming carbon-carbon double bonds at specific locations. masterorganicchemistry.com The reaction involves the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone, which proceeds through a betaine or oxaphosphetane intermediate to yield an alkene and a phosphine oxide. lumenlearning.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (where the R group attached to the carbanion is an alkyl group) typically result in the formation of (Z)-alkenes.

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes. organic-chemistry.org

This selectivity is crucial in the multi-step synthesis of specific trienoate isomers. For instance, the synthesis of all eight geometric isomers of the related methyl 2,4,6-decatrienoate has been accomplished by strategically employing Wittig-type olefinations. researchgate.net By carefully selecting the appropriate phosphonium ylide and carbonyl precursor, chemists can direct the formation of either (E) or (Z) double bonds at desired positions within the decatrienoate backbone.

| Reagent Type | Precursors | Typical Product Stereochemistry | Key Feature |

| Phosphonium Ylide | Triphenylphosphine, Alkyl Halide, Strong Base | (Z) for non-stabilized ylides, (E) for stabilized ylides | Versatile C=C bond formation |

| Carbonyl Compound | Aldehyde or Ketone | N/A | Provides the electrophilic carbon for the new double bond |

Horner-Wadsworth-Emmons Olefinations in Stereoselective Synthesis

A significant modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate carbanions instead of phosphonium ylides. wikipedia.org This method offers several advantages, including the high nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate byproduct. alfa-chemistry.comorganic-chemistry.org A key feature of the HWE reaction is its strong preference for the formation of (E)-alkenes, often with excellent stereoselectivity. wikipedia.orgnrochemistry.com

The mechanism involves the addition of the phosphonate carbanion to an aldehyde or ketone, followed by the formation of an oxaphosphetane intermediate which then eliminates to form the alkene. nrochemistry.com The thermodynamic stability of the transition state leading to the (E)-isomer is generally favored. wikipedia.org This inherent (E)-selectivity makes the HWE reaction a powerful tool for synthesizing the (2E,4E) isomers of this compound. By contrast, modifications such as the Still-Gennari conditions, which employ phosphonates with electron-withdrawing groups and specific base/solvent combinations, can be used to favor the formation of (Z)-alkenes. nrochemistry.com

| Reaction Variant | Key Reagents | Predominant Alkene Geometry | Advantage |

| Standard HWE | Aldehyde/Ketone, Phosphonate Ester, Base (e.g., NaH) | (E)-Alkene | High (E)-selectivity, easy byproduct removal. wikipedia.orgalfa-chemistry.com |

| Still-Gennari Modification | Aldehyde, Electron-withdrawing phosphonate, KHMDS, 18-crown-6 | (Z)-Alkene | Access to (Z)-olefins with high stereoselectivity. nrochemistry.com |

Palladium-Catalyzed Asymmetric Allene Formation in Related Trienoate Synthesis

While not a direct method for forming the conjugated diene system in this compound, palladium-catalyzed reactions are crucial for synthesizing structurally related chiral allenes, which can be valuable precursors or analogues. Allenes are compounds containing two cumulative double bonds (C=C=C). The palladium-catalyzed cross-coupling of propargylic carbonates with alkenyl trifluoroborates, for example, can produce chiral ene-allenes, which are molecules containing both an allene and a double bond. acs.org

These catalytic asymmetric syntheses often employ chiral phosphine ligands to induce enantioselectivity, establishing axial chirality from central chirality. acs.org Such methods provide access to optically active allenoates. acs.org Furthermore, palladium catalysis can facilitate the cross-coupling of vinyl bromides with diazo compounds, leading to the formation of tetrasubstituted allenes through a proposed β-vinylic hydrogen elimination from an allylic palladium intermediate. nih.gov These advanced strategies highlight the potential for creating complex, chiral polyunsaturated systems that are structurally related to decatrienoates. nih.govbohrium.com

Dess-Martin Oxidation Followed by Wittig Condensation

A common and effective strategy for carbon chain homologation and olefination involves a two-step sequence: the oxidation of a primary alcohol to an aldehyde, followed immediately by a Wittig reaction. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent frequently chosen for the first step due to its mild reaction conditions (room temperature, neutral pH), high selectivity, and tolerance of sensitive functional groups. wikipedia.orgorganic-chemistry.org It efficiently converts primary alcohols to aldehydes with short reaction times and simplified workups. wikipedia.org

| Step | Reagent | Transformation | Key Advantage |

| 1. Oxidation | Dess-Martin Periodinane (DMP) | Primary Alcohol → Aldehyde | Mild conditions, high yield, chemoselective. wikipedia.orgorganic-chemistry.org |

| 2. Olefination | Phosphonium Ylide (Wittig Reagent) | Aldehyde → Alkene | In situ trapping of unstable aldehydes, controlled double bond formation. acs.org |

Ortho Ester Claisen Rearrangement Approaches to Chiral Allene Systems

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. bioinfopublication.org The Johnson-Claisen variant utilizes an allylic alcohol and an orthoester (like triethyl orthoacetate) in the presence of a weak acid catalyst. This process generates a γ,δ-unsaturated ester with a two-carbon extension. bioinfopublication.org

This methodology is highly stereoselective, as the geometry of the double bond in the product is controlled by the chair-like transition state of the rearrangement. bioinfopublication.org When applied to propargylic alcohols instead of allylic alcohols, the orthoester Claisen rearrangement leads to the formation of allenic esters. bioinfopublication.org This provides a strategic route to chiral allene systems, which are valuable building blocks in organic synthesis. The enantioselective allenoate-Claisen rearrangement, using chiral phosphate catalysts, has also been developed to access β-amino acid derivatives with adjacent stereocenters, demonstrating the high level of stereocontrol achievable with this class of reactions. nih.govresearchgate.net

Manganese Dioxide Oxidation-Wittig Condensation as a Key Synthetic Step

Similar to the Dess-Martin oxidation sequence, manganese dioxide (MnO₂) is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes or ketones. Its heterogeneous nature allows for easy removal by filtration upon completion of the reaction.

The coupling of MnO₂ oxidation with a subsequent Wittig reaction provides a robust method for synthesizing conjugated polyenes. This strategy has been successfully applied to the synthesis of isomers of methyl decatrienoate. For example, the sex pheromone of the red-shouldered stink bug, methyl (E,Z,Z)-2,4,6-decatrienoate, was synthesized using an in situ manganese dioxide oxidation-Wittig condensation as a key step. researchgate.net This tandem process, where the oxidation of an allylic alcohol to an unsaturated aldehyde is immediately followed by condensation with a phosphorus ylide, is highly efficient for constructing the conjugated triene system in a controlled manner.

Enantioselective and Diastereoselective Synthesis of Defined Methyl Decatrienoate Isomers

The biological activity and material properties of polyene compounds are often dictated by their specific stereoisomeric form. Consequently, the development of synthetic routes that can selectively produce a single, desired stereoisomer is of paramount importance. This involves controlling both the geometry of the double bonds (E/Z isomerism) and the configuration of any stereocenters.

Control of Geometric Isomerism (E/Z) in Conjugated Triene Systems

The precise arrangement of substituents around the double bonds in a conjugated triene system is crucial for its chemical identity and function. The synthesis of geometrically pure isomers is challenging due to the thermodynamic instability of Z-isomers, which can readily isomerize to the more stable E-isomers. nih.gov

Several strategies have been developed to overcome this challenge. Wittig-type olefinations are a well-established method and have been successfully employed in the synthesis of all eight geometric isomers of the related compound, methyl 2,4,6-decatrienoate. researchgate.netresearchgate.net This highlights the utility of such methods in selectively constructing specific double bond geometries.

More recently, transition metal catalysis has provided powerful tools for stereoselective triene synthesis. An efficient 1,4-palladium migration/Heck sequence has been developed for the highly stereoselective synthesis of trisubstituted 1,3,5-trienes. Furthermore, cationic rhodium catalysis has been shown to effectively synthesize all-trans (E,E) trienes with exclusive stereoselectivity and broad functional group compatibility. chinesechemsoc.org

A particularly innovative approach involves stereodivergent synthesis, where the choice of ligand dictates the isomeric outcome. For instance, in palladium-catalyzed dienylation reactions, the use of different phosphine ligands can completely invert the stereoselectivity. nih.gov This allows for the synthesis of either the E- or Z-diene from the same starting materials, a significant advancement in synthetic efficiency. nih.gov

| Ligand | Catalyst System | Predominant Isomer | Selectivity (Isomer Ratio) |

| dppbz | Palladium (Pd) | E-isomer | >30 : 1 (E/Z) |

| Xantphos | Palladium (Pd) | Z-isomer | >30 : 1 (Z/E) |

| This table illustrates the ligand-driven stereodivergent synthesis of conjugated dienes, a principle applicable to triene systems. Data sourced from nih.gov. |

Preparation of Axially Chiral Allene Structures

Axially chiral allenes are versatile building blocks in organic synthesis, serving as precursors for complex chiral molecules. acs.orgresearchgate.net The development of methods for their asymmetric synthesis has been a major focus of research. Asymmetric organocatalysis, in particular, has emerged as a powerful strategy for producing highly functionalized and enantiopure allenes.

Chiral phosphoric acids (CPAs) have been utilized as catalysts in the regio-, diastereo-, and enantioselective synthesis of axially chiral tetrasubstituted α-amino allenoates. acs.org For example, the dearomative γ-addition reaction of 2,3-disubstituted indoles to β,γ-alkynyl-α-imino esters, catalyzed by a CPA, can produce these complex allenes with high enantiomeric excess (up to 94% ee) and diastereomeric ratios (>20:1 dr). acs.org

Transition metal catalysis also offers efficient routes to chiral allenes. A notable method involves a nickel-catalyzed propargylic substitution reaction that can construct a wide variety of di-, tri-, and tetra-substituted phosphoryl allenes. nih.gov This approach is highly challenging but provides access to tetrasubstituted phosphorus-containing allenes with high yields and enantioselectivity. nih.gov Rhodium-catalyzed 1,6-addition of aryltitanate reagents to cyclic 1,3-enynones is another method that yields tetrasubstituted allenes with high enantioselectivity. illinois.edu

| Catalytic System | Reaction Type | Key Feature | Achieved Selectivity |

| Chiral Phosphoric Acid (CPA) | Organocatalytic Allenylation | Asymmetric 1,6-conjugate addition | High yields and enantioselectivity |

| Nickel / BINAP | Propargylic Substitution | Synthesis of tetra-substituted phosphorous allenes | High enantioselectivity and yields |

| Rhodium (Rh) | 1,6-Conjugate Addition | Forms tetrasubstituted allenes from 1,3-enynones | High enantioselectivity |

| This table summarizes advanced catalytic methods for the synthesis of axially chiral allenes. Data sourced from acs.orgnih.govillinois.edu. |

Optimization of Reaction Conditions and Catalyst Development for Enhanced Yield and Selectivity

The efficiency of a synthetic route is critically dependent on the reaction conditions and the catalyst employed. Optimization efforts aim to maximize product yield and selectivity while often seeking to use milder, more environmentally benign conditions. Catalyst development is central to this endeavor, with a focus on creating more active, stable, and selective catalytic systems.

A significant trend in modern catalysis is the design of catalysts that are both highly reactive and user-friendly. For example, the development of air- and moisture-stable ruthenium catalysts, such as RUqua, addresses the practical challenges associated with handling sensitive organometallic compounds. youtube.com This catalyst features a mixed ligand sphere where bulky, stable pivalin ligands provide protection and air stability, while a highly labile water ligand is key to the catalyst's high reactivity under mild conditions. youtube.com Such catalysts can outperform previous generations, allowing reactions to proceed at lower temperatures (e.g., 80°C instead of 150°C) with minimal catalyst loading while maintaining high yields. youtube.com

The development of catalyst systems is often tailored to achieve specific synthetic outcomes. In the field of olefin production, for instance, chromium-based catalysts have been developed for the trimerization of ethylene. google.com By carefully selecting the components of the catalyst system—including the chromium compound, ligands containing phosphorus and nitrogen, an electron donor, and an accelerator—it is possible to achieve high catalytic activity and selectivity for a specific product, such as 1-hexene. google.com This principle of fine-tuning a catalyst's structure and components to control the reaction pathway is broadly applicable to the synthesis of complex molecules like this compound, where selectivity is paramount.

| Catalyst Feature | Goal | Example |

| Air & Moisture Stability | Ease of handling, improved practicality | RUqua (Ruthenium complex) allows for reactions in air, avoiding inert atmosphere techniques. youtube.com |

| Mixed Ligand Sphere | Balance of stability and reactivity | RUqua's pivalin (stable) and water (labile) ligands enable high reactivity under mild conditions. youtube.com |

| Component Tuning | Enhanced product selectivity | Cr-based systems for ethylene trimerization are tuned to maximize 1-hexene selectivity. google.com |

| This table highlights key strategies in modern catalyst development aimed at optimizing reaction outcomes. Data sourced from youtube.comgoogle.com. |

Sophisticated Analytical Techniques for Structural Elucidation and Isomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

Proton NMR (¹H NMR) spectroscopy is used to identify the different types of hydrogen atoms (protons) in a molecule. In Methyl deca-2,4,8-trienoate, the key diagnostic signals are those corresponding to the protons on the double bonds (olefinic protons) and the protons of the methyl ester group.

The olefinic protons, located on carbons 2, 3, 4, 5, 8, and 9, are expected to resonate in the downfield region of the spectrum (typically between 5.0 and 7.5 ppm) due to the deshielding effect of the π-electron systems. The conjugation of the double bonds at the 2- and 4-positions significantly influences their chemical shifts. The protons on the conjugated system (H-2, H-3, H-4, H-5) would appear further downfield compared to the isolated double bond protons (H-8, H-9). The methyl group of the ester functionality (-COOCH₃) characteristically produces a sharp singlet peak, typically found around 3.7 ppm. docbrown.infodocbrown.info The integration of these signals provides a ratio of the number of protons in each unique environment, confirming the structure. Spin-spin coupling patterns (splitting) between adjacent protons are crucial for assigning specific protons to their positions along the carbon chain.

Table 1: Predicted ¹H NMR Data for an Isomer of this compound Note: Data are hypothetical and can vary based on the specific geometric isomer and solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOCH₃ | ~3.7 | Singlet | 3H |

| Olefinic Protons (H-2, H-3, H-4, H-5) | 5.5 - 7.5 | Multiplet/Doublet of Doublets | 4H |

| Olefinic Protons (H-8, H-9) | 5.0 - 5.8 | Multiplet | 2H |

| Allylic/Aliphatic Protons | 1.6 - 2.5 | Multiplet | 7H |

While ¹H NMR reveals information about protons, Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton. Each chemically unique carbon atom in the molecule produces a distinct signal. For a specific isomer of this compound, 11 distinct signals would be expected, corresponding to its 11 carbon atoms.

The carbonyl carbon (C-1) of the ester group is the most deshielded, appearing far downfield (around 165-175 ppm). The sp²-hybridized carbons of the double bonds (C-2, C-3, C-4, C-5, C-8, C-9) resonate in the olefinic region (approximately 100-150 ppm). The degree of conjugation significantly affects their chemical shifts, providing insight into the electronic structure of the triene system. The sp³-hybridized carbons of the alkyl chain and the methyl group appear in the upfield region of the spectrum. The methoxy (B1213986) carbon (-OCH₃) typically gives a signal around 51-53 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Note: Data are hypothetical and can vary based on the specific geometric isomer and solvent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | 165 - 175 |

| C-2, C-3, C-4, C-5, C-8, C-9 (C=C) | 100 - 150 |

| -OCH₃ | 51 - 53 |

| C-6, C-7, C-10, C-11 (Alkyl) | 15 - 40 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound. libretexts.org When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound (C₁₁H₁₆O₂), high-resolution mass spectrometry would confirm its exact molecular mass of 180.11503 g/mol . nih.gov In electron ionization (EI) mode, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic charged fragments. The resulting mass spectrum displays a plot of ion abundance versus mass-to-charge ratio (m/z).

The parent peak, or molecular ion peak (M⁺), would be observed at m/z = 180. The fragmentation pattern provides structural clues. Common fragmentation pathways for methyl esters include the loss of a methoxy radical (•OCH₃), leading to a prominent peak at m/z 149 ([M-31]⁺), and the loss of the entire methoxycarbonyl group (•COOCH₃), resulting in a peak at m/z 121 ([M-59]⁺). Cleavages along the polyene chain would produce a series of smaller fragments indicative of the triene structure.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Ion/Fragment |

|---|---|

| 180 | [M]⁺ (Molecular Ion) |

| 149 | [M - •OCH₃]⁺ |

| 121 | [M - •COOCH₃]⁺ |

| Various | Fragments from cleavage of the polyene chain |

Advanced Chromatographic Separations

Chromatography is essential for separating complex mixtures and isolating pure compounds. For a molecule like this compound, which can exist as multiple geometric and potentially optical isomers, advanced chromatographic techniques are critical.

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception. nih.gov The effluent from the GC column is split, with one part going to a conventional detector (like MS) and the other to a heated sniffing port, where a trained analyst can detect and describe the odor of each compound as it elutes. nih.govresearchgate.net

This method is invaluable for identifying which specific isomers in a mixture are "odor-active" or biologically active. For instance, different geometric isomers of the related compound, methyl deca-2,4,6-trienoate, are known to function as insect pheromones. researchgate.netfao.org GC-O would be the ideal technique to screen different isomers of this compound to determine which, if any, possess a characteristic aroma or elicit a biological response (e.g., via electroantennography), thereby identifying the biologically relevant isomer(s) within a synthetic mixture. mdpi.com

Table 4: Hypothetical GC-O Analysis of a Mixture Containing Isomers of this compound

| Retention Time (min) | Odor Description | Potential Isomer Assignment |

|---|---|---|

| 12.1 | No Odor Detected | (2Z, 4Z, 8E)-isomer |

| 12.5 | Fruity, Pear-like | (2E, 4E, 8Z)-isomer |

| 12.9 | Waxy, Green | (2E, 4Z, 8E)-isomer |

While geometric isomers can often be separated by GC, enantiomers (non-superimposable mirror images) require a chiral environment for separation. If this compound is synthesized in a way that creates a chiral center, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for assessing enantiomeric purity. derpharmachemica.com

A CSP contains a chiral selector that interacts differently with each enantiomer, causing one to be retained on the column longer than the other. nih.gov This results in two separate peaks in the chromatogram. By comparing the area of the peak for the desired enantiomer to the total area of both peaks, the enantiomeric excess (e.e.) or purity can be accurately determined. The conjugated triene system of the molecule allows for sensitive detection using a UV detector.

Table 5: Hypothetical Chiral HPLC Data for Enantiomeric Purity Assessment

| Retention Time (min) | Peak Area | Enantiomer | Purity (%) |

|---|---|---|---|

| 9.3 | 15,840 | (R)-enantiomer (undesired) | 1.0 |

| 11.5 | 1,568,160 | (S)-enantiomer (desired) | 99.0 |

Spectroscopic Characterization through Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The unique structural arrangement of this compound, featuring a conjugated triene system linked to a methyl ester functional group, gives rise to a distinct spectroscopic fingerprint. Both IR and UV-Vis spectroscopy provide valuable insights into its molecular vibrations and electronic transitions, respectively.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For this compound, the IR spectrum is dominated by absorptions arising from the ester group and the carbon-carbon double bonds of the polyene chain.

The most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration of the ester functional group. Typically, unconjugated aliphatic esters exhibit a strong absorption band in the region of 1735-1750 cm⁻¹. However, in this compound, the carbonyl group is in conjugation with the C2=C3 and C4=C5 double bonds. This delocalization of π-electrons reduces the double-bond character of the carbonyl group, resulting in a lower vibrational frequency. Consequently, the C=O stretching band for this compound is anticipated to appear at a lower wavenumber, likely in the range of 1715-1730 cm⁻¹ .

Another key set of absorptions for the ester group are the C-O stretching vibrations. Esters typically show two C-O stretches: one for the C(=O)-O bond and another for the O-CH₃ bond. These usually appear as strong and broad bands in the fingerprint region, between 1000 cm⁻¹ and 1300 cm⁻¹ .

The presence of the conjugated triene system is also evident in the IR spectrum. The C=C stretching vibrations of the conjugated double bonds are expected to produce one or more medium-intensity bands in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations associated with the sp²-hybridized carbons of the double bonds will appear just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. Furthermore, the out-of-plane C-H bending vibrations (wagging) are particularly useful for differentiating between cis (Z) and trans (E) isomers. Trans double bonds typically show a strong absorption band around 960-990 cm⁻¹ , while cis double bonds give rise to a broader absorption around 675-730 cm⁻¹ .

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp²) | C=C-H | 3010-3100 | Medium |

| C-H Stretch (sp³) | C-H | 2850-3000 | Medium |

| C=O Stretch (conjugated ester) | C=O | 1715-1730 | Strong |

| C=C Stretch (conjugated triene) | C=C | 1600-1650 | Medium |

| C-O Stretch | C(=O)-O and O-CH₃ | 1000-1300 | Strong |

| C-H Out-of-Plane Bend (trans) | C=C-H | 960-990 | Strong |

| C-H Out-of-Plane Bend (cis) | C=C-H | 675-730 | Medium |

Note: The exact positions and intensities of the peaks can vary depending on the specific geometric isomer and the sample preparation method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The extended π-system of the conjugated triene in this compound allows it to absorb light in the ultraviolet region of the electromagnetic spectrum.

The primary electronic transition of interest is the π → π* transition, where an electron is promoted from a bonding π molecular orbital to an antibonding π* molecular orbital. The wavelength of maximum absorption (λmax) is highly dependent on the extent of conjugation. As the number of conjugated double bonds increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to absorption at longer wavelengths (a bathochromic or red shift).

For a conjugated triene system, the λmax is expected to be significantly longer than that of a simple diene. Based on Woodward-Fieser rules and data from similar conjugated polyenoic esters, the λmax for this compound is predicted to be in the range of 260-280 nm .

The geometry of the double bonds also influences the UV-Vis spectrum. Generally, all-trans isomers tend to have a slightly higher λmax and a greater molar absorptivity (ε) compared to their cis counterparts. This is because the all-trans configuration allows for better orbital overlap and a more planar conformation of the conjugated system. The presence of cis double bonds can introduce steric hindrance, causing a slight twist in the molecule and reducing the extent of π-orbital overlap, which in turn leads to absorption at a slightly shorter wavelength and with lower intensity.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption Data for this compound Isomers

| Isomer Configuration | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) | Notes |

| All-trans | ~275-285 | High | More planar conformation, greater orbital overlap. |

| Mono-cis or Di-cis | ~260-275 | Lower | Steric hindrance from cis bonds may lead to a less planar structure. |

Note: These are estimated values. The actual λmax and ε can be influenced by the solvent used for the measurement.

Chemical Reactivity and Transformation Pathways of Methyl Deca 2,4,8 Trienoate

Geometric Isomerization Processes in Conjugated Trienes

The presence of multiple carbon-carbon double bonds in the structure of methyl deca-2,4,8-trienoate allows for the existence of several geometric isomers (cis/trans or E/Z). The interconversion between these isomers is a key aspect of its chemistry, influenced by external stimuli such as light and heat.

Conjugated trienoates, such as isomers of this compound, exhibit notable sensitivity to both light and heat. Studies on the closely related compound, methyl 2,4,6-decatrienoate, have demonstrated significant photochemical and thermal instability. researchgate.net When exposed to daylight, solutions containing isomers of methyl 2,4,6-decatrienoate readily isomerize, leading to the formation of complex mixtures of various geometric isomers. researchgate.net This high degree of photochemical lability raises concerns about the stability and longevity of individual isomers when used in applications where exposure to light is unavoidable. researchgate.net

Thermal instability is also a characteristic of these systems. Certain isomers, such as the (2E,4Z,6Z)-isomer of methyl 2,4,6-decatrienoate, are known to be thermally and chemically unstable. researchgate.net For fatty acid esters in general, thermal degradation becomes more pronounced at elevated temperatures, although esters with longer aliphatic chains tend to exhibit greater thermal resistance. mdpi.com The stability of a specific isomer of this compound would depend on its specific geometry, as steric hindrance and electronic effects influence the energy barrier to isomerization.

Factors Affecting the Stability of Trienoate Isomers

| Factor | Effect on Stability | Relevant Conditions |

|---|---|---|

| Light (Photochemical) | High. Readily causes isomerization, leading to complex mixtures of geometric isomers. researchgate.net | Exposure to daylight or UV radiation. |

| Heat (Thermal) | Moderate to High. Can induce isomerization and decomposition, with stability varying among isomers. researchgate.netnih.gov | Elevated temperatures. |

| Chemical Environment | Dependent on specific reagents. The conjugated system is susceptible to various chemical reactions. | Presence of acids, bases, oxidizing agents, etc. |

Under environmental conditions, the primary driver for the isomerization of this compound is exposure to light (photoisomerization). The mechanism of cis-trans photoisomerization in conjugated trienes involves the absorption of a photon, which promotes a π-electron to a higher energy π* antibonding orbital. In this excited state, the rotational barrier around the double bonds is significantly reduced, allowing for rapid rotation.

When the excited molecule relaxes back to the ground electronic state, it can be trapped in the geometry of a different isomer. This process can lead to a photostationary state, a dynamic equilibrium mixture of isomers whose composition depends on the wavelength of light and the specific absorption characteristics of each isomer. For instance, various isomers of methyl 2,4,6-decatrienoates have been shown to readily interconvert when exposed to daylight, highlighting the low energy barrier for photoisomerization in these systems. researchgate.net

Thermal isomerization occurs at a slower rate and requires higher energy input (heat). The mechanism involves the molecule achieving sufficient vibrational energy to overcome the rotational energy barrier of a double bond in the ground state. The all-trans isomer is typically the most thermodynamically stable due to reduced steric strain.

Oxidation and Degradation Kinetics and Products

The conjugated triene system in this compound makes it particularly susceptible to oxidation. The presence of conjugated double bonds significantly increases the rate of oxidation compared to polyunsaturated fatty acids with methylene-interrupted double bonds. nih.gov This enhanced reactivity is because the conjugated system can readily stabilize the radical intermediates formed during the oxidation process.

The primary degradation pathway under aerobic conditions is expected to be auto-oxidation, a free-radical chain reaction involving:

Initiation: Formation of an initial radical, often by abstraction of an allylic hydrogen atom.

Propagation: The carbon-centered radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from another molecule, propagating the chain and forming a hydroperoxide. The delocalization of the radical across the conjugated system means that multiple hydroperoxide isomers can be formed.

Termination: Two radicals combine to form a non-radical species.

The resulting hydroperoxides are unstable and can decompose, leading to a variety of secondary oxidation products, including aldehydes, ketones, alcohols, and shorter-chain carboxylic acids. These secondary products can contribute to changes in flavor and aroma if the compound is used in such applications. The kinetics of oxidation are influenced by factors such as temperature, light exposure, and the presence of pro-oxidants (like metal ions) or antioxidants.

Cycloaddition and Other Pericyclic Reactions Involving the Triene System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. matec-conferences.org The conjugated triene system of this compound is well-suited to participate in several types of pericyclic reactions.

Cycloaddition Reactions: These are ring-forming reactions where two π-electron systems combine to form a cyclic compound with two new σ-bonds. frontiersin.org The most relevant cycloaddition for this molecule is the Diels-Alder, or [4+2] cycloaddition. The C2-C5 portion of the molecule constitutes a conjugated diene system that can react with a dienophile (an alkene or alkyne) to form a six-membered ring. The reactivity and stereochemistry of this reaction are governed by the principles of orbital symmetry. Other cycloaddition pathways, such as [2+2] cycloadditions, are also possible, particularly under photochemical conditions. mdpi.com

Electrocyclic Reactions: These are intramolecular pericyclic reactions that involve the formation of a σ-bond between the ends of a conjugated system, leading to a cyclic product with one fewer π-bond. researchgate.net For a conjugated triene like this compound, a 6π-electrocyclization can occur, converting the open-chain triene into a substituted cyclohexadiene. According to the Woodward-Hoffmann rules, this reaction is stereospecific and proceeds via a disrotatory mechanism under thermal conditions and a conrotatory mechanism under photochemical conditions.

Investigation of Ester Linkage Reactivity (e.g., Transesterification)

The methyl ester group of this compound can undergo reactions typical of carboxylic acid esters, with transesterification being a prominent example. Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction is typically catalyzed by an acid or, more commonly, a base.

The base-catalyzed mechanism involves three consecutive and reversible steps:

A triglyceride (or in this case, the methyl ester) reacts with an alcohol in the presence of a catalyst to form a diglyceride (or a different ester) and an ester.

The diglyceride reacts with another molecule of alcohol to form a monoglyceride and another ester molecule.

The monoglyceride reacts with a third molecule of alcohol to yield glycerol (B35011) and a final ester molecule.

For a simple methyl ester like this compound, the reaction with an alcohol (R'-OH) in the presence of a base (e.g., sodium methoxide) would proceed as follows:

CH₃(CH₂)ₓCH=CH...COOCH₃ + R'-OH ⇌ CH₃(CH₂)ₓCH=CH...COOR' + CH₃OH

The kinetics of this reversible reaction are influenced by several factors. unl.edu Increasing the reaction temperature generally increases the reaction rate. matec-conferences.org The molar ratio of alcohol to ester is also critical; a large excess of the reacting alcohol is used to shift the equilibrium towards the product side. researchgate.net Because reactants like oil and methanol (B129727) can be immiscible, the degree of mixing is crucial for overcoming mass transfer limitations and ensuring efficient reaction. unl.edu

Key Steps in Base-Catalyzed Transesterification

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1 | Nucleophilic attack of the alkoxide on the ester carbonyl carbon. | This compound + Alkoxide (R'O⁻) | Tetrahedral Intermediate |

| 2 | Collapse of the intermediate, eliminating the methoxide (B1231860) leaving group. | Tetrahedral Intermediate | New Ester + Methoxide (CH₃O⁻) |

| 3 | Proton transfer to regenerate the catalyst. | Methoxide (CH₃O⁻) + Alcohol (R'OH) | Methanol + Alkoxide (R'O⁻) |

Another important reaction of the ester linkage is saponification, which is the hydrolysis of the ester under basic conditions to yield a carboxylate salt and an alcohol. youtube.com

Mechanisms of Biological Action and Chemical Ecological Roles

Pheromonal Functionality in Insect Communication

Methyl decatrienoate isomers are crucial semiochemicals in the life cycles of various insects, particularly within the orders Hemiptera and Coleoptera. They function primarily as components of aggregation and sex pheromones, influencing behaviors from mating to habitat selection.

In the order Hemiptera, specific geometric isomers of methyl 2,4,6-decatrienoate are key signaling molecules for several stink bug species.

Plautia stali : The brown-winged green bug, Plautia stali, produces methyl (2E,4E,6Z)-2,4,6-decatrienoate as its primary aggregation pheromone. oup.comstopbmsb.orgresearchgate.netfao.org This compound is released by males and is attractive to both males and females of the species, facilitating the formation of aggregations. stopbmsb.org

Halyomorpha halys : The brown marmorated stink bug, Halyomorpha halys, does not produce methyl 2,4,6-decatrienoate itself. However, it is strongly attracted to the (2E,4E,6Z) isomer, which is the pheromone for the sympatric Asian species P. stali. usda.govepa.govoup.com This cross-attraction indicates that H. halys uses this compound as a kairomone to locate resources or potential overwintering sites. oup.com While the bug has its own two-component aggregation pheromone, the addition of methyl (2E,4E,6Z)-2,4,6-decatrienoate significantly enhances the attraction of traps for both adults and nymphs. vt.eduresearchgate.net

Thyanta spp. : In North America, stink bugs of the genus Thyanta are the only pentatomids known to produce an isomer of this compound as a pheromone component. nih.govresearchgate.net Specifically, they utilize methyl (2E,4Z,6Z)-2,4,6-decatrienoate as part of their pheromone blend. researchgate.net

The specific isomers utilized by these species are summarized in the table below.

| Species | Compound Isomer | Pheromonal Function |

| Plautia stali | Methyl (2E,4E,6Z)-2,4,6-decatrienoate | Aggregation Pheromone researchgate.netfao.org |

| Halyomorpha halys | Methyl (2E,4E,6Z)-2,4,6-decatrienoate | Kairomone (Attractant) usda.govoup.com |

| Thyanta pallidovirens | Methyl (2E,4Z,6Z)-2,4,6-decatrienoate | Sex Pheromone Component fao.orgresearchgate.net |

In the Coleoptera order, a different compound plays a role in the chemical communication of the dried bean beetle, Acanthoscelides obtectus. Males of this species produce the allenic ester methyl (E,R)‐2,4,5‐tetradecatrienoate. nih.govresearchgate.net This compound is a key component of the male's sex pheromone, which attracts females for mating. researchgate.net Beyond simple attraction, this chemical is involved in mate recognition. Males actively search for partners and initiate copulation upon contact with a female, a behavior not directed towards other males, suggesting a role for chemical cues in contact-based sex recognition. researchgate.net Furthermore, males transfer this compound to females during copulation, rendering the mated female unattractive to other males for up to two days. This function as an anti-aphrodisiac benefits the female by reducing harassment from other males. nih.gov

The perception of methyl decatrienoate isomers by insects is highly specific, with different isomers eliciting distinct neural and behavioral responses. Electroantennography (EAG), a technique used to measure the electrical response of the antenna to olfactory stimuli, has demonstrated this specificity.

The attractant power of methyl decatrienoate is often significantly amplified when combined with other semiochemicals. This synergistic effect is most notably documented in the monitoring and trapping of the brown marmorated stink bug, Halyomorpha halys.

The male-produced aggregation pheromone of H. halys consists of two stereoisomers of 10,11-epoxy-1-bisabolen-3-ol. oup.comnih.gov While this pheromone is attractive on its own, its efficacy is dramatically increased when combined with methyl (2E,4E,6Z)-2,4,6-decatrienoate (MDT). oup.comdntb.gov.ua Field trials have consistently shown that traps baited with both the H. halys pheromone and MDT capture significantly more adults and nymphs than traps baited with either component alone. oup.comnih.gov The combined lures can result in captures that are 1.9 to 3.2 times greater for adults and 1.4 to 2.5 times greater for nymphs than what would be expected from a simple additive effect, demonstrating true synergy. oup.com This powerful synergistic relationship has led to the development of commercial lures that incorporate both the aggregation pheromone and MDT for effective, season-long monitoring of this invasive pest. oup.comnih.gov

| Lure Composition | Relative Attraction in H. halys |

| MDT Alone | Moderately attractive, especially to nymphs and late-season adults oup.comnih.gov |

| Aggregation Pheromone Alone | Attractive to adults and nymphs oup.com |

| MDT + Aggregation Pheromone | Highly attractive (synergistic effect); captures significantly exceed the sum of individual components oup.comnih.gov |

Interspecific Chemical Ecology

The use of methyl decatrienoate isomers extends beyond communication within a single species, playing a vital role in interactions between different species.

A prominent example of interspecific chemical signaling involves the attraction of one species to the pheromone of another, a phenomenon known as cross-attraction. As previously mentioned, the brown marmorated stink bug, Halyomorpha halys, is strongly attracted to methyl (2E,4E,6Z)-2,4,6-decatrienoate, the aggregation pheromone of the brown-winged green bug, Plautia stali. usda.govresearchgate.net This occurs both in their native Asian range and in North America, where H. halys is an invasive species. usda.govepa.gov

This cross-attraction is not limited to H. halys. The native North American green stink bug, Acrosternum hilare, is also unexpectedly attracted to various isomers of methyl 2,4,6-decatrienoate, even though it does not appear to produce these compounds itself. nih.gov Such interactions highlight a complex chemical communication network where the pheromone of one species can serve as a potent kairomone for another, influencing its behavior and distribution. nih.gov Proposed explanations for this phenomenon include the exploitation of another species' signal to locate shared host plants or to form defensive aggregations. oup.com

Plant-Derived Decatrienoates in Ecological Interactions (e.g., Rose Scent Profile)

While the specific compound methyl deca-2,4,8-trienoate is not prominently documented in the scent profile of roses, closely related compounds, namely methyl and ethyl decadienoates, are well-known for their significant roles in the chemical ecology of other plants, particularly in fruit aromas. The most notable example is the characteristic scent of Bartlett pears (Pyrus communis).

Alkyl (2E,4Z)-2,4-decadienoates are key volatile compounds responsible for the distinct aroma of ripening and fully ripe pears. foodb.ca Specifically, methyl (2E,4Z)-deca-2,4-dienoate and ethyl (2E,4Z)-deca-2,4-dienoate are crucial components of the Bartlett pear's scent profile. foodb.cathegoodscentscompany.com These esters contribute to the fruity, pear-like, and waxy odor that defines this fruit. chemicalbook.com The presence of these compounds serves an important ecological function by signaling fruit ripeness to frugivores, which consume the fruit and aid in seed dispersal.

The ecological role of these plant-derived compounds extends beyond attracting seed dispersers. They also mediate interactions with herbivorous insects. For example, ethyl (2E,4Z)-deca-2,4-dienoate, also known as the "pear ester," is a potent attractant for the codling moth, Cydia pomonella, a significant pest of pome fruits. foodb.ca This demonstrates a dual role for the compound: one that is beneficial for the plant (attracting seed dispersers) and one that can be detrimental (attracting herbivores). The codling moth has a specific odorant receptor, CpomOR3, which is dedicated to detecting this pear volatile, highlighting the co-evolutionary relationship between the insect and its host plant. foodb.ca

The biosynthesis of these compounds in plants is a complex process, and their emission is often tightly regulated with the ripening process. The characteristic aroma of pears is a result of a complex blend of volatile compounds, with deca-2,4-dienoate esters being among the most important for the fruit's unique identity. foodb.ca

Table 2: Plant-Derived Decadienoates and Their Ecological Roles

| Compound | Plant Source | Scent Profile Contribution | Ecological Interaction | Interacting Organism |

|---|---|---|---|---|

| Methyl (2E,4Z)-deca-2,4-dienoate | Bartlett Pear (Pyrus communis) | Fruity, waxy, pear-like | Herbivore Attraction | Codling Moth (Cydia pomonella) |

| Ethyl (2E,4Z)-deca-2,4-dienoate | Bartlett Pear (Pyrus communis), Apple, Grape, Quince | Ripe, juicy pear; fruity, green | Frugivory and Seed Dispersal | Frugivores |

| Ethyl (2E,4Z)-deca-2,4-dienoate | Bartlett Pear (Pyrus communis) | Ripe, juicy pear; fruity, green | Herbivore Attraction (Kairomone) | Codling Moth (Cydia pomonella) |

Derivatization and Chemical Modification for Research Applications

Synthesis of Structurally Modified Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of structurally modified analogues of Methyl deca-2,4,8-trienoate is crucial for conducting Structure-Activity Relationship (SAR) studies. These studies are fundamental in medicinal chemistry and chemical biology for identifying the key structural features of a molecule responsible for its biological activity. By systematically altering the structure of the parent compound, researchers can determine which parts of the molecule, or pharmacophores, are essential for its function.

For a polyunsaturated ester like this compound, synthetic modifications could target several key areas of the molecule. These include altering the length of the carbon chain, changing the position and geometry (cis/trans or E/Z) of the double bonds, and modifying the methyl ester group. For instance, the synthesis of homologues with longer or shorter carbon chains would help to understand the influence of lipophilicity on biological activity. Similarly, the stereoselective synthesis of different geometric isomers of the triene system would be critical in determining the optimal spatial arrangement for interaction with biological targets.

The methyl ester functionality can be readily converted to other functional groups, such as amides, carboxylic acids, or alcohols, to probe the importance of this region for biological interactions. Standard organic synthesis methodologies like Wittig-type olefinations are commonly employed to construct the unsaturated carbon backbone with control over the geometry of the newly formed double bonds.

Table 1: Potential Structural Modifications of this compound for SAR Studies

| Modification Site | Type of Modification | Rationale for SAR Studies |

| Carbon Chain | Chain extension or shortening | To investigate the effect of lipophilicity and chain length on biological activity. |

| Double Bonds | Alteration of position (e.g., shifting the 2,4,8-triene system) | To determine the critical positioning of unsaturation for target binding. |

| Double Bonds | Modification of geometry (e.g., synthesis of E/Z isomers) | To understand the influence of molecular shape on biological function. |

| Methyl Ester | Conversion to other functional groups (e.g., amides, acids, alcohols) | To probe the role of the ester moiety in hydrogen bonding and electrostatic interactions. |

| Backbone | Introduction of substituents (e.g., alkyl, hydroxyl groups) | To explore the steric and electronic requirements of the binding site. |

Investigation of New Biological Activities of Synthetic Decatrienoate Derivatives (Excluding Human Clinical Applications)

The synthesis of novel derivatives of this compound opens the door to screening for a wide range of biological activities in non-human experimental systems. Polyunsaturated fatty acids and their esters are known to play diverse roles in biology, acting as signaling molecules, components of cell membranes, and precursors to bioactive lipids. Synthetic analogues of this compound could therefore exhibit interesting and potentially useful biological effects in various research areas.

For example, these derivatives could be tested for their effects on microbial growth, making them potential candidates for new antimicrobial agents. Their impact on plant growth and development could also be explored, potentially leading to new agrochemicals. In the realm of entomology, certain fatty acid esters are known to act as insect pheromones or kairomones. Indeed, isomers of the related compound, methyl deca-2,4,6-trienoate, have been identified as sex pheromones in some species of stink bugs. This suggests that synthetic derivatives of this compound could be investigated for their potential as insect attractants or repellents for pest management strategies.

In vitro studies using various cell lines (of non-human origin) can be employed to assess the cytotoxicity of these compounds, which could be relevant for identifying novel anti-proliferative agents for research purposes. Furthermore, their effects on enzymatic activity, receptor binding, and gene expression can be investigated to uncover new mechanisms of action.

Table 2: Potential Biological Activities of Synthetic Decatrienoate Derivatives for Research

| Area of Investigation | Potential Biological Activity | Research Application |

| Microbiology | Antimicrobial (antibacterial, antifungal) | Development of new research tools to study microbial pathways. |

| Agriculture | Plant growth regulation, herbicidal, insecticidal | Discovery of novel agrochemicals for research. |

| Entomology | Pheromonal or kairomonal activity | Development of species-specific insect attractants or repellents for ecological studies. |

| Cell Biology (non-human) | Cytotoxicity, anti-proliferative effects | Identification of novel compounds for studying cell cycle and apoptosis. |

| Biochemistry | Enzyme inhibition or activation | Elucidation of enzymatic pathways and mechanisms. |

Conjugation with Other Biomolecules for Mechanistic Probes

To delve deeper into the molecular mechanisms of action of this compound and its derivatives, they can be chemically conjugated to other biomolecules to create powerful research tools known as mechanistic probes. This involves attaching a reporter molecule, such as a fluorescent dye, a biotin tag, or a photoaffinity label, to the decatrienoate structure.

The synthesis of such conjugates requires the initial preparation of a decatrienoate derivative bearing a suitable functional group for linkage, such as a carboxylic acid, an amine, or an alkyne. This functionalized analogue can then be coupled to the desired biomolecule using standard bioconjugation chemistries.

For instance, a fluorescently-labeled this compound analogue could be used in cellular imaging studies to visualize its subcellular localization and track its movement within cells. A biotinylated derivative would be invaluable for affinity purification experiments, allowing researchers to isolate the protein targets that bind to the decatrienoate. Photoaffinity labeling probes, which contain a photoreactive group, can be used to covalently crosslink the decatrienoate to its binding partners upon exposure to UV light, enabling their identification through techniques like mass spectrometry. These approaches are instrumental in identifying the direct molecular targets of a bioactive compound and elucidating its mechanism of action at a molecular level.

Table 3: Examples of Biomolecule Conjugates of Decatrienoate Derivatives and Their Applications

| Conjugated Biomolecule | Type of Probe | Research Application |

| Fluorescent Dye | Imaging Probe | Visualization of subcellular localization and trafficking. |

| Biotin | Affinity Probe | Pull-down assays to identify binding proteins. |

| Photoaffinity Label | Crosslinking Probe | Covalent labeling and identification of direct molecular targets. |

| Solid Support (e.g., beads) | Affinity Chromatography Ligand | Purification of binding proteins from complex biological samples. |

Computational and Theoretical Studies of Methyl Deca 2,4,8 Trienoate

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of Methyl deca-2,4,8-trienoate. These calculations can predict a range of properties, including molecular orbital energies, electron density distribution, and spectroscopic parameters.

Electronic Structure: The electronic properties of this compound are largely governed by its conjugated triene system and the ester functional group. DFT calculations can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

| Property | Predicted Value/Description | Method |

| HOMO Energy | Provides information about the electron-donating ability. | DFT (e.g., B3LYP functional) |

| LUMO Energy | Indicates the electron-accepting ability. | DFT (e.g., B3LYP functional) |

| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. | DFT (e.g., B3LYP functional) |

| Electron Density | Higher around the oxygen atoms of the ester group and delocalized across the conjugated system. | DFT |

Spectroscopic Property Prediction: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. The extended conjugation in the triene system is expected to result in absorption bands in the ultraviolet region. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* transitions for such conjugated systems.

Furthermore, quantum chemical methods can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors of the nuclei in the molecule, theoretical NMR spectra can be generated. These predictions are valuable for the structural elucidation and confirmation of the compound's identity when compared with experimental data.

| Spectroscopic Property | Predicted Feature | Computational Method |

| UV-Vis (λmax) | Expected in the UV region due to π-π* transitions in the conjugated triene system. | TD-DFT |

| ¹H NMR Chemical Shifts | Predictions for olefinic, methyl, and methylene protons. | GIAO method with DFT |

| ¹³C NMR Chemical Shifts | Predictions for carbonyl, olefinic, and aliphatic carbons. | GIAO method with DFT |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape and dynamics.

Conformational Analysis: The presence of multiple single bonds in the deca-2,4,8-trienoate chain allows for a wide range of possible conformations. MD simulations can explore these conformational possibilities by simulating the atomic motions over time. This allows for the identification of low-energy conformers and the determination of their relative populations. The analysis of dihedral angles along the carbon backbone can reveal the preferred spatial arrangements of the molecule.

Flexibility: The flexibility of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom from its average position during the simulation. Regions of high RMSF indicate greater flexibility. In this compound, the terminal methyl group and parts of the aliphatic chain are expected to exhibit higher flexibility compared to the more rigid conjugated system.

| Parameter | Description | Method |

| Dihedral Angle Distribution | Shows the preferred rotational states around single bonds. | Molecular Dynamics |

| Potential Energy Surface | Maps the energy of the molecule as a function of its geometry, revealing stable conformers. | Molecular Dynamics |

| Root-Mean-Square Fluctuation (RMSF) | Measures the displacement of each atom from its time-averaged position, indicating flexibility. | Molecular Dynamics |

Ligand-Receptor Docking and Interaction Modeling in Chemoreception

Given that many esters with similar structures are known to be aroma compounds, it is plausible that this compound could interact with olfactory receptors. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Ligand-Receptor Docking: In the absence of an experimentally determined structure for a relevant olfactory receptor, homology modeling can be used to build a 3D model based on the known structure of a related protein. This compound can then be docked into the binding site of this model receptor. Docking algorithms score different binding poses based on factors like intermolecular forces, providing a prediction of the most likely binding mode.

Interaction Modeling: The results of docking studies can reveal key interactions between the ligand and the receptor. For this compound, these interactions could involve hydrogen bonds with the ester group and hydrophobic interactions with the hydrocarbon chain. Understanding these interactions is crucial for explaining the specificity of chemoreception at a molecular level.

| Interaction Type | Potential Residues Involved | Computational Technique |

| Hydrogen Bonding | Polar amino acids (e.g., Serine, Threonine, Tyrosine) interacting with the carbonyl oxygen. | Molecular Docking |

| Hydrophobic Interactions | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine) interacting with the aliphatic chain. | Molecular Docking |

| van der Waals Forces | General close-contact interactions within the binding pocket. | Molecular Docking |

Prediction of Reactivity and Mechanistic Pathways using Computational Methods

Computational methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions. DFT calculations are particularly useful for this purpose.

Reactivity Prediction: The electronic structure calculations mentioned in section 8.1 provide valuable information about reactivity. For instance, the regions of the molecule with the highest HOMO density are likely to be susceptible to electrophilic attack, while regions with the highest LUMO density are prone to nucleophilic attack. The calculated electrostatic potential map can also highlight electron-rich and electron-poor regions, indicating sites for potential chemical reactions.

| Reaction Type | Predicted Reactive Site | Method for Mechanistic Study |

| Nucleophilic Acyl Substitution | Carbonyl carbon of the ester group. | DFT (Transition State Search) |

| Electrophilic Addition | Conjugated double bonds. | DFT (Transition State Search) |

| Diels-Alder Reaction | The conjugated diene system (C2-C5). | DFT (Transition State Search) |

Emerging Research Frontiers and Future Directions for Methyl Deca 2,4,8 Trienoate Studies

Elucidation of Complete Biosynthetic Pathways and Genetic Regulation

The precise biosynthetic pathway of Methyl deca-2,4,8-trienoate remains to be fully elucidated. However, the general pathways for the formation of esters in fruits are well-established and provide a likely model. These pathways typically involve the esterification of an alcohol with an acyl-CoA molecule, a reaction catalyzed by alcohol acyltransferases (AATs). The diversity of esters found in nature arises from the wide variety of alcohols and acyl-CoA substrates available within the plant cell.

Future research will need to focus on identifying the specific enzymes and precursor molecules involved in the synthesis of this compound. This will likely involve a combination of transcriptomic and metabolomic analyses of organisms that produce this compound. By identifying the genes that are upregulated during the production of this compound, researchers can begin to pinpoint the specific AATs and other enzymes responsible for its formation. Understanding the genetic regulation of these pathways is crucial for any future efforts to manipulate the production of this compound in plants or microorganisms.

Development of Advanced Bioanalytical Tools for Metabolomic and Volatilomic Profiling

The detection and quantification of this compound, particularly within complex biological matrices, requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds, offering high sensitivity and the ability to identify and quantify individual components of a complex mixture. For a comprehensive understanding of the volatile profile, or "volatilome," of an organism, techniques such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are invaluable.

Future advancements in this area will likely focus on increasing the sensitivity and selectivity of these methods, allowing for the detection of trace amounts of this compound. Furthermore, the development of non-invasive, real-time monitoring techniques would be a significant breakthrough for studying the dynamic emission of this and other volatile compounds in living organisms. The integration of metabolomic and volatilomic data will be essential for creating a complete picture of the biochemical processes involving this compound.

| Analytical Technique | Principle | Application in this compound Research |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physicochemical properties and identifies them based on their mass-to-charge ratio. | Identification and quantification of this compound in biological samples. |

| Headspace Solid-Phase Microextraction (HS-SPME) | A solvent-free extraction technique that concentrates volatile compounds from the headspace above a sample. | Pre-concentration of this compound from air or the headspace of fruits, flowers, or insect samples prior to GC-MS analysis. |

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | A soft ionization technique that allows for real-time monitoring of volatile organic compounds. | Real-time analysis of this compound emissions from living organisms. |

Sustainable and Scalable Production Methods for Specific Isomers

The potential applications of this compound may necessitate the development of sustainable and scalable production methods. Chemical synthesis can provide access to this compound, but often involves harsh reaction conditions and may not be environmentally friendly. Biotechnological approaches, utilizing either engineered microorganisms or plant-based systems, offer a promising alternative.

Metabolic engineering of yeast or bacteria to produce specific isomers of this compound is a key area of future research. This would involve introducing the necessary biosynthetic genes, identified through pathway elucidation studies, into a microbial host. Optimizing the metabolic fluxes within the host organism to maximize the yield of the desired product would be a critical challenge. Plant-based production systems, such as "molecular farming," could also be explored as a sustainable method for large-scale production.

Exploration of Undiscovered Ecological Roles and Molecular Mechanisms of Action

While the ecological roles of many fruit esters as attractants for seed dispersers and pollinators are known, the specific functions of this compound are yet to be discovered. A closely related compound, methyl 2,4,6-decatrienoate, is a known insect pheromone, attracting stink bugs and their parasitoids. nih.gov This suggests that this compound may also play a role in insect communication, potentially as a pheromone, an allomone, or a kairomone.

Future research should investigate the behavioral responses of various insects to this compound to uncover its potential ecological significance. Furthermore, understanding the molecular mechanisms of action, such as how this compound interacts with olfactory receptors in insects, will be crucial. This could involve techniques such as electroantennography and single-sensillum recording to identify the specific olfactory sensory neurons that respond to this compound.

Interdisciplinary Approaches Integrating Chemical, Biological, and Computational Sciences

A comprehensive understanding of this compound will require a highly interdisciplinary approach. The integration of chemical, biological, and computational sciences will be essential to unravel the complexities of its biosynthesis, ecological function, and potential applications.

Chemical ecologists will be instrumental in studying the role of this compound in interactions between organisms. Molecular biologists will be needed to identify and characterize the genes and enzymes involved in its biosynthesis. Computational chemists and bioinformaticians can play a vital role in modeling the biosynthetic pathways, predicting the structure of the enzymes involved, and analyzing the large datasets generated from transcriptomic and metabolomic studies. This synergistic approach will be key to unlocking the full potential of research into this compound.

| Discipline | Contribution to this compound Research |

| Chemical Ecology | Investigating the role of the compound in plant-insect and insect-insect interactions. |

| Molecular Biology | Identifying and characterizing the genes and enzymes responsible for biosynthesis. |

| Analytical Chemistry | Developing and applying advanced techniques for detection and quantification. |

| Synthetic Chemistry | Providing standards for analytical studies and exploring novel production methods. |

| Computational Biology/Bioinformatics | Modeling biosynthetic pathways, analyzing large datasets, and predicting protein structures. |

Q & A

Q. Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC/MS) : Resolves isomers and quantifies purity. Retention times (Rt) and fragmentation patterns (e.g., m/z 180.115 for [M+H]⁺) are critical for identification .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR distinguish double-bond configurations (e.g., J values for E/Z isomerism).

- UV-Vis Spectroscopy : Detects conjugation patterns (λmax ~230–260 nm for trienoates) .

Data Table :

| Technique | Key Parameters | Application |

|---|---|---|

| GC/MS | Rt = 23.7 min (similar to C19 trienoates) | Isomer separation |

| NMR | δ 5.3–5.8 ppm (olefinic protons) | Structural confirmation |

Advanced Question: How can researchers mitigate isomerization during field experiments involving methyl deca-2,4,6-trienoate?

Methodological Answer :

Isomerization under UV light or heat compromises field efficacy. Strategies include:

- Stabilization : Use amber glassware or UV-blocking polymers for dispensers .

- Real-Time Monitoring : HPLC with photodiode array detection to track isomer ratios (e.g., (2E,4E,6Z) vs. (2E,4Z,6E)) during experiments .

- Environmental Controls : Deploy experiments during low-light periods or in shaded microhabitats to reduce photodegradation .

Advanced Question: What statistical frameworks address data variability in studies of isomer mixtures?

Q. Methodological Answer :

- Multivariate Analysis : Principal Component Analysis (PCA) separates contributions of individual isomers to bioactivity .

- Regression Models : Correlate isomer ratios (e.g., via GC peak areas) with behavioral responses in insects .

- Error Propagation : Account for thermal lability by repeating measurements under controlled lab conditions to establish baselines .

Advanced Question: How should experimental designs ensure reproducibility for thermally labile pheromones?

Q. Methodological Answer :

- Metadata Standards : Adopt MAGE-TAB formats to document storage conditions, handling protocols, and instrument parameters .

- Replication : Triplicate assays with negative controls (e.g., solvent-only traps) to distinguish noise from signal .

- Thermal Stability Assays : Pre-test compound integrity at field-relevant temperatures using differential scanning calorimetry (DSC) .

Basic Question: What biological roles does methyl deca-2,4,6-trienoate play in insect communication?

Q. Methodological Answer :

- Pheromone Function : Acts as a sex-aggregation pheromone in Thyanta pallidovirens and Halyomorpha halys, attracting conspecifics for mating .

- Bioassay Design : Field trials use sticky traps baited with synthetic trienoate (0.1–1 mg doses) and positional isomers to validate specificity .

Advanced Question: How can discrepancies between lab and field efficacy data be reconciled?

Q. Methodological Answer :

- Controlled Comparisons : Conduct parallel lab bioassays (e.g., wind tunnels) and field trials to isolate environmental variables (e.g., temperature, competing volatiles) .

- Isomer Profiling : Compare GC/MS data from lab-synthesized vs. field-aged samples to quantify degradation .

- Multifactorial Analysis : Use generalized linear models (GLMs) to weigh factors like humidity and predator presence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products